Head-to-Head SAR: The 3,4-Dichlorophenyl Intermediate Delivers 2.7-Fold Superior AKT1 Inhibition vs. the 4-Chlorophenyl Analog
In a controlled study, the final Akt inhibitor 10h—assembled from the target 1-Boc-4-cyano-4-(3,4-dichlorophenyl)piperidine intermediate—exhibited an AKT1 IC50 of 24.3 ± 1.6 nM and a PC-3 cell anti-proliferative IC50 of 3.7 ± 0.9 μM [1]. In contrast, compound 10f, derived from the 4-chlorophenyl analog (CAS 218451-34-4), showed significantly weaker potency: AKT1 IC50 = 66.6 ± 2.1 nM, PC-3 IC50 = 19.4 ± 1.6 μM [1].
| Evidence Dimension | AKT1 kinase inhibition (IC50) and PC-3 cell anti-proliferation (IC50) |
|---|---|
| Target Compound Data | 10h (from 3,4-diCl-Ph intermediate): AKT1 IC50 = 24.3 nM; PC-3 IC50 = 3.7 μM |
| Comparator Or Baseline | 10f (from 4-Cl-Ph intermediate, CAS 218451-34-4): AKT1 IC50 = 66.6 nM; PC-3 IC50 = 19.4 μM |
| Quantified Difference | 2.7-fold improvement in AKT1 IC50; 5.2-fold improvement in PC-3 anti-proliferative activity for the 3,4-dichlorophenyl-derived compound |
| Conditions | Recombinant AKT1 biochemical assay; PC-3 prostate cancer cell line (MTT assay); n = 3 independent experiments [1] |
Why This Matters
The 3,4-dichloro substitution on the phenyl ring of the intermediate is a direct determinant of the final inhibitor's biochemical and cellular potency; substituting with a mono-chloro analog results in a quantitatively large and reproducible loss of activity.
- [1] Zhang D, Tong D, Yang D, Sun J, Zhang F, Zhao G. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. RSC Med Chem. 2018;9(8):1340–1350. Table 1. View Source
